molecular formula C22H30INO3 B14209127 1-(8-{[(2S)-2-Hydroxy-3-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide CAS No. 824432-21-5

1-(8-{[(2S)-2-Hydroxy-3-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide

Cat. No.: B14209127
CAS No.: 824432-21-5
M. Wt: 483.4 g/mol
InChI Key: RXGDXSPWORZIDM-BOXHHOBZSA-M
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Description

1-(8-{[(2S)-2-Hydroxy-3-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide is a synthetic organic compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound features a pyridinium ion linked to an octyl chain, which is further connected to a hydroxyphenylpropanoyl group.

Preparation Methods

The synthesis of 1-(8-{[(2S)-2-Hydroxy-3-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide typically involves a multi-step process. The initial step often includes the preparation of the pyridinium salt through the reaction of pyridine with an alkyl halide, such as octyl iodide. This reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions. The resulting pyridinium salt is then subjected to esterification with (2S)-2-hydroxy-3-phenylpropanoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The final product is purified through recrystallization or column chromatography .

Chemical Reactions Analysis

1-(8-{[(2S)-2-Hydroxy-3-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide undergoes various chemical reactions, including:

Scientific Research Applications

1-(8-{[(2S)-2-Hydroxy-3-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(8-{[(2S)-2-Hydroxy-3-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide involves its interaction with cellular membranes and proteins. The pyridinium ion can disrupt membrane integrity, leading to cell lysis. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity. The hydroxyphenylpropanoyl group may also contribute to the compound’s biological activity by interacting with various molecular targets, such as receptors and ion channels .

Comparison with Similar Compounds

1-(8-{[(2S)-2-Hydroxy-3-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide can be compared with other pyridinium salts, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

824432-21-5

Molecular Formula

C22H30INO3

Molecular Weight

483.4 g/mol

IUPAC Name

8-pyridin-1-ium-1-yloctyl (2S)-2-hydroxy-3-phenylpropanoate;iodide

InChI

InChI=1S/C22H30NO3.HI/c24-21(19-20-13-7-5-8-14-20)22(25)26-18-12-4-2-1-3-9-15-23-16-10-6-11-17-23;/h5-8,10-11,13-14,16-17,21,24H,1-4,9,12,15,18-19H2;1H/q+1;/p-1/t21-;/m0./s1

InChI Key

RXGDXSPWORZIDM-BOXHHOBZSA-M

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)OCCCCCCCC[N+]2=CC=CC=C2)O.[I-]

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)OCCCCCCCC[N+]2=CC=CC=C2)O.[I-]

Origin of Product

United States

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